

# Application Notes and Protocols for Isofetamid in White Mold Field Trials

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#### Introduction

**Isofetamid** is a novel succinate dehydrogenase inhibitor (SDHI) fungicide belonging to the phenyl-oxo-ethyl thiophene amide chemical group.[1] It demonstrates broad-spectrum activity against a range of fungal pathogens, particularly those in the Ascomycota phylum, which includes Sclerotinia sclerotiorum, the causal agent of white mold.[1] **Isofetamid** inhibits the pathogen's mitochondrial respiration, impairing energy production and the synthesis of essential cellular components.[1] Notably, it has shown high efficacy against Sclerotinia sclerotiorum in vitro and has demonstrated effectiveness against fungal isolates that have developed resistance to other SDHI fungicides.[1][2]

These application notes provide a comprehensive protocol for conducting field trials to evaluate the efficacy and crop safety of **Isofetamid** for the management of white mold. The protocols are intended for researchers, scientists, and drug development professionals.

# **Experimental Protocols**

- 1. Field Trial Site Selection and Preparation
- Site History: Select a field site with a documented history of white mold infections to ensure sufficient natural disease pressure.[3][4]
- Host Plant: Use a commercial crop variety known to be susceptible to white mold to allow for clear differentiation between treatments.[3] Report the variety and source.

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- Cultural Practices: Follow local agricultural best practices for the specific crop to ensure good plant health and production, which provides a uniform baseline for testing.[3]
- Experimental Design: Arrange treatments in a Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.[3]
- Replicates: Each treatment should be replicated at least four times to ensure statistical validity.[3]
- Plot Size and Buffers: Establish standardized plot sizes (e.g., 4 rows, 14-inch spacing, 25 feet long).[5] Untreated buffer plots should be established between treatment plots to minimize spray drift and inter-plot interference.[5]
- 2. Test Substance Handling and Preparation
- Storage: Upon receipt, document the lot/batch number of the **Isofetamid** formulation (e.g., Kenja® 400SC). Store the product in a secure, clean, and dry area according to the temperature ranges specified on the product label.[3]
- Preparation: Read all product use directions before preparation. Applicators must wear the
  specified Personal Protective Equipment (PPE).[3] Prepare the spray solution by mixing the
  specified rate of Isofetamid with water and a recommended adjuvant. The inclusion of an
  adjuvant is recommended to improve coverage and efficacy.[3]
- 3. Application Procedure
- Equipment Calibration: Calibrate all application equipment prior to use to ensure accurate and uniform delivery of the test substance. The equipment should simulate intended commercial application techniques.[3]
- Application Timing: Timing is a critical factor for effective white mold control. Fungicides must be applied preventatively, prior to infection.[6]
  - Soybeans: The optimal window for application is between the R1 (beginning of flowering)
    and R3 (beginning of pod development) growth stages.[7][8][9] The decision to spray and
    the precise timing within this window should be guided by canopy closure and

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environmental conditions favorable for disease (cool and moist).[9][10] (See Decision Workflow Diagram below).

- Other Crops (e.g., Hemp): Initiate applications preventatively before environmental conditions become optimal for white mold germination and establishment (optimal temperature is ~15°C).[3] A program of multiple applications at a set interval (e.g., 7 days) may be necessary.[3][11]
- Spray Parameters (for ground applications):
  - Volume: Use a sufficient spray volume (e.g., 15-20 gallons per acre) to ensure thorough coverage, especially in fields with a dense canopy.[12][13]
  - Pressure: Adjust nozzle pressure to approximately 40 psi.[12]
  - Nozzles & Droplet Size: Utilize nozzles that produce a single flat-fan spray pattern directed downwards.[12] The droplet size should be calibrated based on canopy closure: fine-to-medium droplets for open canopies (<80% closure) and medium-to-coarse droplets for denser canopies (>80-90% closure) to optimize penetration to the lower canopy where infection originates.[10][13]
- 4. Data Collection and Assessments
- Efficacy Assessment:
  - Conduct assessments 1-2 days after each application and again approximately two weeks after the final application.[3]
  - Disease Incidence: Count the number of infected plants out of the total number of plants per plot to determine the percentage of infected plants.[3]
  - Disease Severity: Evaluate the degree of infection on each plant using an appropriate rating scale (e.g., percentage of the plant affected by white mold).[3][13]
  - Disease Severity Index (DIX): Calculate a DIX by combining incidence and severity data.
     This provides a comprehensive measure of disease pressure.[12][14]
- Crop Safety Assessment:



- Assess phytotoxicity (crop injury) 7-14 days after each application.
- Use a standardized damage rating scale (e.g., 0 = no injury, 10 = complete death).
- If a rating of 1 or higher is observed, a follow-up assessment should be conducted 7-14 days later.[3]
- Yield Assessment:
  - Harvest the center rows of each plot to determine the yield.[5]
  - Adjust yield data to a standard moisture content (e.g., 13%) for accurate comparison between treatments.[5]
- Statistical Analysis: Analyze data using Analysis of Variance (ANOVA) appropriate for a
  Randomized Complete Block Design. Use a multiple comparison procedure (e.g., Tukey's
  HSD) to separate treatment means.[5]

## **Data Presentation**

Table 1: In Vitro Efficacy of Isofetamid against Sclerotinia sclerotiorum

This table summarizes the high intrinsic activity of **Isofetamid** against the mycelial growth of the white mold pathogen.

Pathogen	Fungicide	EC₅₀ (μg/mL)
Sclerotinia sclerotiorum	Isofetamid	0.01[2]

EC<sub>50</sub>: The effective concentration required to inhibit 50% of mycelial growth.

Table 2: Example Application Protocol for Isofetamid in a Field Trial

This table outlines application rates and schedules for a field trial on hemp, which can be adapted for other crops.[3]



Treatment	Product	Active Ingredient	Application Rate (fl oz/A)	Application Method & Volume	Application Timing & Interval
1	Untreated Control	N/A	N/A	N/A	N/A
2	Kenja® 400SC	Isofetamid	10.0	Soil-directed; 50-100 gal/A	3 applications at 7-day intervals
3	Kenja® 400SC	Isofetamid	13.5	Soil-directed; 50-100 gal/A	3 applications at 7-day intervals
4	Kenja® 400SC	Isofetamid	18.0	Soil-directed; 50-100 gal/A	3 applications at 7-day intervals

Note: All applications should include a recommended adjuvant.[3]

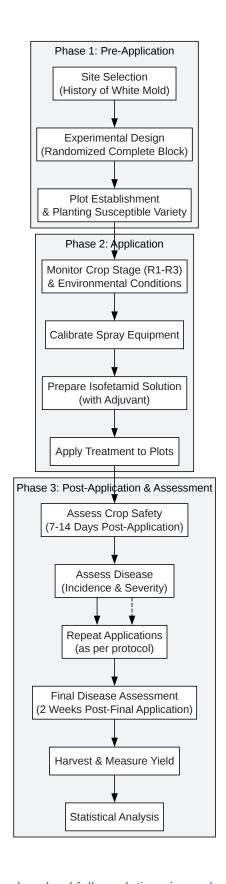
Table 3: Sample Data Table for Field Trial Efficacy and Yield Results

This table provides a template for summarizing the key data collected from a field trial.

Treatment	Rate (fl oz/A)	Disease Incidence (%)	Disease Severity (%)	Disease Severity Index (DIX)	Yield (bu/A)
Untreated Control	-	_			
Isofetamid	10.0	_			
Isofetamid	13.5	_			
Isofetamid	18.0	_			
Standard Fungicide	-				



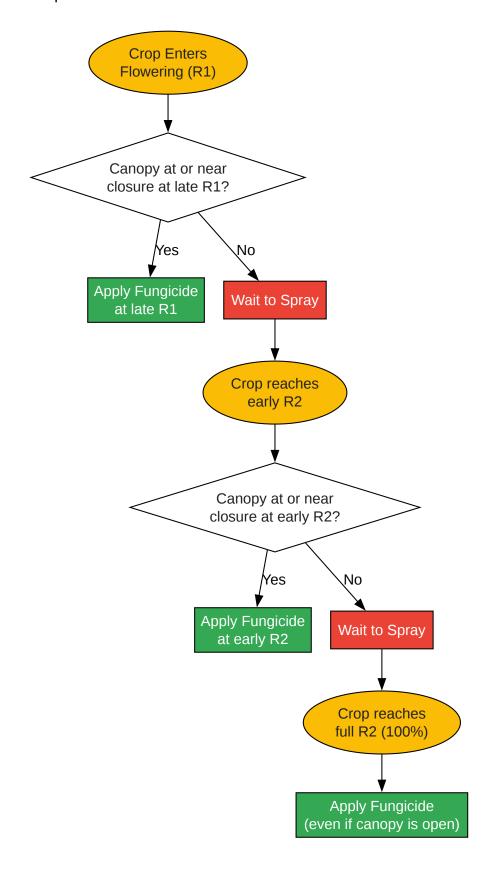
### **Visualizations**



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Caption: General experimental workflow for an Isofetamid white mold field trial.



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Caption: Decision workflow for fungicide application timing in soybeans.[10]

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